molecular formula MgSO3<br>MgO3S B1587470 Magnesium sulfite CAS No. 7757-88-2

Magnesium sulfite

Cat. No. B1587470
CAS RN: 7757-88-2
M. Wt: 104.37 g/mol
InChI Key: JESHZQPNPCJVNG-UHFFFAOYSA-L
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Patent
US04260192

Procedure details

contacting at least a portion of the particles of combusted oil shale with an aqueous leaching agent containing sufficient dissolved carbon dioxide and sulfur dioxide for forming an enriched solution containing dissolved magnesium bicarbonate, and insufficient sulfur dioxide for forming magnesium bisulfite or magnesium sulfite; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)=[O:2].[S:4](=[O:6])=[O:5].C(=O)(O)[O-:8].[Mg+2:11].C(=O)(O)[O-:13]>>[S:4](=[O:8])([OH:6])[O-:5].[Mg+2:11].[S:4](=[O:13])([OH:6])[O-:5].[S:4]([O-:2])([O-:6])=[O:5].[Mg+2:11] |f:2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing sufficient
CUSTOM
Type
CUSTOM
Details
for forming an enriched solution
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04260192

Procedure details

contacting at least a portion of the particles of combusted oil shale with an aqueous leaching agent containing sufficient dissolved carbon dioxide and sulfur dioxide for forming an enriched solution containing dissolved magnesium bicarbonate, and insufficient sulfur dioxide for forming magnesium bisulfite or magnesium sulfite; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)=[O:2].[S:4](=[O:6])=[O:5].C(=O)(O)[O-:8].[Mg+2:11].C(=O)(O)[O-:13]>>[S:4](=[O:8])([OH:6])[O-:5].[Mg+2:11].[S:4](=[O:13])([OH:6])[O-:5].[S:4]([O-:2])([O-:6])=[O:5].[Mg+2:11] |f:2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing sufficient
CUSTOM
Type
CUSTOM
Details
for forming an enriched solution
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.